![molecular formula C25H17BrN2O2 B4991775 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate](/img/structure/B4991775.png)
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate
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Overview
Description
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate is a synthetic organic compound with the molecular formula C25H17BrN2O2. This compound belongs to the class of phenazines, which are known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities . The phenazine framework has been extensively studied due to its significant applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate typically involves multicomponent reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at 75°C, followed by further reactions with aldehydes and malononitrile in the presence of nano-CuO . This method is advantageous due to its simplicity, availability of starting materials, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted phenazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
This compound features a phenazin backbone, which is known for its diverse biological activities. The presence of the bromophenyl group enhances its electronic properties, potentially influencing its reactivity and interaction with biological targets. The propanoate moiety may also contribute to its solubility and bioavailability.
Medicinal Chemistry
This compound has been studied for its potential as an antitumor agent . Research indicates that phenazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways related to survival and proliferation.
- Case Study : A study published in Molecules demonstrated the effectiveness of phenazine derivatives in inhibiting tumor growth in xenograft models, highlighting their potential for development as chemotherapeutic agents .
Antimicrobial Activity
Phenazine compounds are also noted for their antimicrobial properties . The structural features of this compound suggest it may exhibit activity against a range of pathogens, including bacteria and fungi.
- Data Table: Antimicrobial Activity
Photodynamic Therapy (PDT)
The compound's ability to generate singlet oxygen upon light activation makes it a candidate for photodynamic therapy . This method utilizes light-sensitive compounds to produce reactive species that can selectively destroy cancerous cells.
- Case Study : Research has indicated that phenazine derivatives can effectively target tumor cells when activated by specific wavelengths of light, leading to localized cell death without significant damage to surrounding tissues .
Material Science
In material science, derivatives of phenazines are being explored for their use in organic electronics due to their electronic properties. The incorporation of this compound into polymer matrices could enhance the conductivity and stability of organic semiconductors.
- Data Table: Electronic Properties
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties.
Biological Activity
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate is a compound belonging to the phenazine family, characterized by its unique structural features, including a bromophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the bromine atom may enhance its reactivity and influence its biological properties.
Chemical Structure and Synthesis
The chemical structure of this compound includes a phenazine core with a propanoate side chain and a brominated phenyl group. The synthesis typically involves multi-step synthetic routes, which may include methods such as microwave-assisted synthesis and solvent-free techniques to enhance yield and reduce reaction time .
Antimicrobial Properties
Phenazine derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. For instance, compounds related to phenazines have been reported to inhibit species such as Aeromonas hydrophila and Fusarium oxysporum . The mechanism of action often involves the production of reactive oxygen species (ROS), which can induce cell death in microbial cells.
Antitumor Activity
Research has indicated that phenazine derivatives exhibit cytotoxic effects on cancer cell lines. For example, studies have demonstrated that certain phenazine compounds can induce apoptosis in lung (A549) and breast (MDA MB-231) cancer cells through mitochondrial pathways, with IC50 values indicating potent activity . The specific mechanisms include DNA synthesis inhibition and G1 cell-cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenazine derivatives against plant pathogens. It was found that this compound exhibited superior inhibition against Fusarium species compared to other analogs .
- Cytotoxicity in Cancer Cells : In vitro experiments showed that this compound had significant cytotoxic effects on multiple cancer cell lines, demonstrating a dose-dependent relationship with cell viability reduction .
Structure-Activity Relationship (SAR)
Understanding the SAR of phenazine derivatives is crucial for optimizing their biological activities. The presence of different substituents, such as halogens or functional groups, can significantly alter the compound's reactivity and biological efficacy. For example, the bromine substitution in this compound enhances its interaction with biological targets compared to non-brominated analogs .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Acetoxybenzo[a]phenazine | Acetoxy group at position 5 | Moderate antimicrobial activity |
6-(3-Chlorophenyl)benzo[a]phenazin | Chlorine instead of bromine | Lower cytotoxicity |
4-Bromobenzophenone | Benzophenone structure without phenazine core | Minimal biological activity |
Properties
IUPAC Name |
[6-(4-bromophenyl)benzo[a]phenazin-5-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O2/c1-2-21(29)30-25-18-8-4-3-7-17(18)23-24(22(25)15-11-13-16(26)14-12-15)28-20-10-6-5-9-19(20)27-23/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJORMXAVIKLJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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